2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
Scientific Research Applications
Anti-inflammatory and Antinociceptive Activity
A study conducted by Alam et al. (2010) synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives, including compounds with structural similarities to the query compound. These derivatives demonstrated significant anti-inflammatory and antinociceptive activities, with lower ulcerogenic activity and higher lethal dose values compared to standard drugs. This suggests their potential as safer alternatives for pain and inflammation management (Alam, Khan, Siddiqui, & Ahsan, 2010).
Anticancer Activity
Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran derivatives, which, through a series of chemical reactions, can lead to thiazolopyrimidine compounds. These compounds exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating their potential as cancer therapeutic agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Insecticidal Assessment
Fadda et al. (2017) reported on the synthesis of various heterocycles incorporating a thiadiazole moiety, aimed at assessing insecticidal activity against the cotton leafworm, Spodoptera littoralis. While not directly related to the specific compound , this research highlights the broader potential of thiazolo[3,2-a]pyrimidine derivatives in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Safety and Hazards
properties
IUPAC Name |
2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-2-13-7-16(23)21-14(10-24-17(21)20-13)8-15(22)19-9-11-3-5-12(18)6-4-11/h3-7,14H,2,8-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJGMEDKZQXTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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